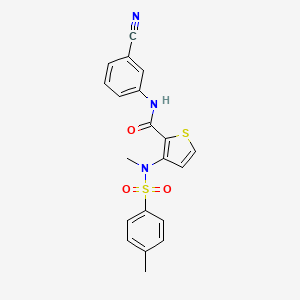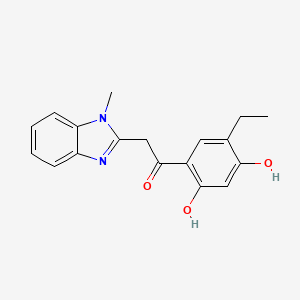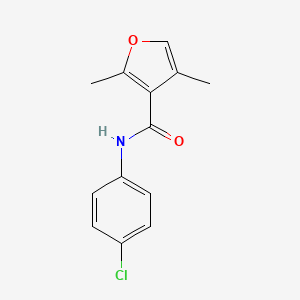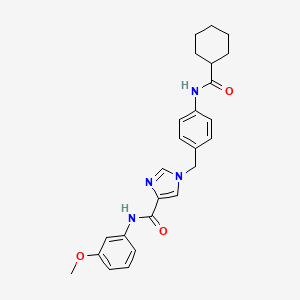![molecular formula C23H15N3OS B2682079 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide CAS No. 919720-92-6](/img/structure/B2682079.png)
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide” seems to be a complex organic compound. It likely contains a thiazolo[5,4-b]pyridine core, which is a heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, thiazolo[5,4-b]pyridines can be prepared in several steps from commercially available substances .
Chemical Reactions Analysis
Thiazolo[5,4-b]pyridines have shown potent inhibitory activity in phosphoinositide 3-kinase (PI3K) enzymatic assays .
科学的研究の応用
Antimicrobial Activity
Compounds with structures similar to N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide have been synthesized and evaluated for their antimicrobial properties. For instance, Abdelhamid et al. (2008) explored the synthesis and antimicrobial activity of triazolino[4,3-a]pyrimidines and 5-arylazothiazoles, demonstrating the potential of thiazolo[5,4-b]pyridin derivatives as effective against both gram-positive and gram-negative bacteria (Abdelhamid, Ismail, El Gendy, & Ghorab, 2008).
Corrosion Inhibition
In the field of corrosion science, Saraswat and Yadav (2020) investigated quinoxaline derivatives, which share a structural resemblance to the compound of interest, for their role as corrosion inhibitors for mild steel in acidic media. Their studies indicate the effectiveness of these compounds in protecting metals against corrosion, showcasing their potential industrial applications (Saraswat & Yadav, 2020).
OLED Materials
Choroba et al. (2019) synthesized and characterized 2,6-di(thiazol-2-yl)pyridines functionalized with various aryl groups, including naphthyl, for their excited-state properties and potential application in OLEDs. This study highlights the role of thiazolo[5,4-b]pyridin derivatives in developing materials with desirable photophysical properties for electronic applications (Choroba, Kula, Maroń, Machura, Małecki, Szłapa-Kula, Siwy, Grzelak, Maćkowski, & Schab-Balcerzak, 2019).
作用機序
Target of Action
The primary target of the compound N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The compound has been shown to exhibit strong PI3Kα inhibitory activity . The inhibition of PI3Kα, PI3Kγ, or PI3Kδ was achieved with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have favorable bioavailability .
Result of Action
The result of this compound’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This disruption can lead to the death of cancer cells, as this pathway is crucial for their growth and survival .
将来の方向性
特性
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3OS/c27-21(17-11-10-15-5-1-2-6-16(15)13-17)25-19-8-3-7-18(14-19)22-26-20-9-4-12-24-23(20)28-22/h1-14H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWVVTJOKMJYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2681996.png)


![4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2682003.png)




![2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2682010.png)

![6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2682015.png)
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2682017.png)

![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2682019.png)